N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2,2,2-trifluoroacetamide
Description
Historical Context and Development of Benzodioxane-Based Compounds
The 1,4-benzodioxane scaffold emerged in the mid-20th century as a privileged structure in medicinal chemistry, with early derivatives like piperoxan demonstrating adrenergic receptor modulation. Over subsequent decades, researchers exploited the benzodioxane ring’s conformational rigidity and oxygen-rich structure to design compounds targeting neurological, metabolic, and infectious diseases. The incorporation of fluorinated groups, such as trifluoroacetamide, gained prominence in the 1990s as a strategy to improve metabolic stability and membrane permeability.
The synthesis of this compound follows modern trends in fragment-based drug design, where the benzodioxane core serves as a planar aromatic platform for attaching pharmacophoric groups. This approach mirrors methodologies documented in recent benzodioxane-acetamide hybrids, such as α-glucosidase inhibitors featuring sulfonamide linkers.
Structural Significance in Medicinal Chemistry Research
The compound’s structure (C₁₂H₁₁F₃N₂O₄, MW 304.22 g/mol) integrates three critical elements:
- 1,4-Benzodioxane core : Provides a rigid bicyclic framework that reduces conformational entropy upon target binding, enhancing binding affinity.
- Carbamoyl group (-NH-C(=O)-) : Introduces hydrogen-bond donor/acceptor capabilities critical for interacting with enzymatic active sites, as demonstrated in related α-glucosidase inhibitors.
- Trifluoroacetamide (-CO-NH-CF₃) : Enhances lipophilicity (logP ≈ 1.8) and metabolic stability through fluorine’s electron-withdrawing effects, a design principle validated in protease inhibitors.
Comparative analysis with structurally analogous compounds reveals key insights:
| Property | This Compound | K788-2104 | CID 2550354 |
|---|---|---|---|
| Molecular Weight | 304.22 | 540.56 | 414.44 |
| Fluorine Atoms | 3 | 3 | 0 |
| Hydrogen Bond Acceptors | 4 | 7 | 8 |
This configuration enables dual interactions with hydrophobic pockets (via benzodioxane and CF₃ groups) and polar regions (via carbamoyl oxygen), making it valuable for targeting enzymes with complex binding sites.
Position Within the 1,4-Benzodioxane Family of Compounds
Among over 200 documented 1,4-benzodioxane derivatives, this compound occupies a niche as one of the few combining carbamoyl and trifluoroacetamide functionalities. It bridges two subfamilies:
- Antidiabetic benzodioxanes : Such as 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides (IC₅₀ 81–86 μM vs. α-glucosidase)
- Fluorinated analogs : Including N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,2,2-trifluoroacetamide (logP 1.62)
The simultaneous presence of carbamoyl and trifluoroacetamide groups creates a unique electronic profile, with calculated dipole moments of ~5.2 D favoring orientation in amphiphilic binding pockets. This distinguishes it from simpler derivatives like N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide, which lacks fluorine’s inductive effects.
Synthetic routes to this compound likely involve:
- Benzodioxane amine preparation via cyclization of catechol derivatives
- Carbamoylation using trichloroacetyl isocyanate followed by ammonolysis
- Trifluoroacetylation under Schotten-Baumann conditions
These steps mirror published procedures for related structures, achieving typical yields of 40–60% after purification. Current research focuses on optimizing these pathways for scalable production while maintaining stereochemical integrity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O4/c12-11(13,14)9(17)16-10(18)15-6-1-2-7-8(5-6)20-4-3-19-7/h1-2,5H,3-4H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOQKBDFYYJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including benzothiophenes, flavones, benzothiazoles, and pesticidal benzamides. Below is a comparative analysis based on structural features, biological activities, and structure-activity relationships (SAR):
Structural and Functional Analogues
Key Comparisons
Core Ring Systems
- 1,4-Benzodioxin vs. Benzothiophene/Benzothiazole : The benzodioxin ring (oxygen-rich) may offer distinct electronic and steric properties compared to sulfur-containing benzothiophene () or benzothiazole (). These differences could influence target binding or solubility.
- Dioxane vs. Dioxin : Flavones with 1,4-dioxane rings () showed antihepatotoxic activity, suggesting that oxygenated ring systems enhance interaction with liver enzymes. The target compound’s benzodioxin core may similarly modulate bioavailability or metabolic pathways.
Substituent Effects Trifluoroacetamide vs. Trifluoromethyl: The trifluoroacetamide group in the target compound introduces a polar amide bond, contrasting with non-polar trifluoromethyl groups in flutolanil () or benzothiazole derivatives (). This could affect membrane permeability or enzymatic stability. Hydroxy Methyl vs. Trifluoroacetamide: In dioxane-flavones (), hydroxy methyl groups at the dioxane position improved antihepatotoxic activity. The target compound’s trifluoroacetamide may serve a different role, such as resisting hydrolysis or enhancing receptor affinity.
Biological Activities Antiparasitic Potential: Benzothiophene derivatives () with trifluorophenyl groups are effective against heartworm, suggesting that the target compound’s trifluoroacetamide and benzodioxin system could be optimized for similar applications. Antihepatotoxic Activity: Dioxane-flavones () demonstrate that oxygenated rings paired with hydroxyl groups are critical for liver protection. The target compound lacks hydroxyl substituents but may leverage its benzodioxin core for analogous interactions. Agrochemical Use: Flutolanil () and cyprofuram () highlight the importance of amide linkages in pesticides. The trifluoroacetamide group in the target compound may confer resistance to degradation, a desirable trait in agrochemicals.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The trifluoroacetamide moiety likely enhances metabolic stability and electronegativity, similar to trifluoromethyl groups in pesticidal benzamides ().
- Ring Rigidity : The planar benzodioxin core may improve binding to flat enzymatic pockets, as seen in dioxane-flavones ().
- Polar vs.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2,2,2-trifluoroacetamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H19N5O5S2
- Molecular Weight : 473.5 g/mol
- IUPAC Name : N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- InChI Key : JRQHJDMVYPZDRI-UHFFFAOYSA-N
The compound features a complex structure that contributes to its biological activity. Its unique benzodioxin moiety is known for various pharmacological effects.
Research indicates that compounds containing the benzodioxin structure often interact with various biological targets. The specific mechanism of action for this compound has not been extensively documented; however, similar compounds have shown activity as enzyme inhibitors and modulators of cellular pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes. For instance:
- Carboxylesterase Inhibition : Similar compounds have demonstrated selective inhibition of carboxylesterases (CaE), which are crucial in drug metabolism and detoxification processes .
Case Studies
- Study on Antioxidant Activity : A related compound was tested for its ability to scavenge free radicals using the ABTS assay. Results indicated significant antioxidant properties comparable to standard antioxidants like Trolox .
- Enzyme Kinetics : In a comparative study involving several derivatives of benzodioxins, it was found that modifications in the substituents significantly affected their inhibitory potency against acetylcholinesterase and butyrylcholinesterase .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O5S2 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Potential Biological Activity | Enzyme inhibition |
| Antioxidant Activity | Significant (ABTS assay) |
Q & A
Q. What are the common synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2,2,2-trifluoroacetamide and its analogs?
A typical synthesis involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with trifluoroacetic anhydride or activated trifluoroacetyl derivatives under basic conditions. For example:
- Step 1 : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ (pH 9–10) to form a sulfonamide intermediate .
- Step 2 : Introduce the trifluoroacetamide group using trifluoroacetic anhydride in anhydrous solvents (e.g., THF or DCM) at 0–25°C.
Characterization relies on IR (amide C=O stretch ~1650–1700 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.5–7.5 ppm, trifluoromethyl at δ ~3.5–4.0 ppm), and elemental analysis (CHN) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during synthesis?
Contradictions (e.g., unexpected splitting in NMR or missing IR bands) may arise from impurities, tautomerism, or solvent effects. Strategies :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) .
- Variable-Temperature NMR : Probe dynamic processes (e.g., rotational barriers in amides).
- X-ray crystallography : Resolve structural ambiguities, as demonstrated for sulfonamide analogs in Acta Crystallographica .
- DFT calculations : Compare experimental and computed NMR/IR spectra to validate conformers .
Q. What experimental design considerations are critical for optimizing yield in large-scale synthesis?
Q. How can researchers design enzyme inhibition studies for this compound?
Given its structural similarity to α-glucosidase and acetylcholinesterase inhibitors (e.g., benzodioxin sulfonamide analogs ):
- In vitro assays : Use spectrophotometric methods (e.g., p-nitrophenyl glycoside hydrolysis for α-glucosidase).
- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values.
- Molecular docking : Model interactions with enzyme active sites (e.g., AutoDock Vina) using crystal structures from the PDB.
- Control experiments : Compare with known inhibitors (e.g., acarbose for α-glucosidase) to validate assay reliability.
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity across studies?
Discrepancies may stem from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation steps :
- Reproducibility checks : Repeat assays in triplicate with independent synthetic batches.
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
- Positive controls : Include reference compounds (e.g., rivastigmine for acetylcholinesterase) to calibrate activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
